3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
The compound “3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole” is a complex organic molecule. It contains a fluorobenzyl group, a phenyl group, and a bi-1,2,4-oxadiazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the fluorobenzyl and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the oxadiazole ring. Fluorine-19 NMR could be used to evaluate the structure of the fluorobenzyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. For example, the fluorobenzyl group could potentially undergo reactions involving the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect its polarity and lipophilicity .Mechanism of Action
The precise mechanism of action of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole is still under investigation, but it is believed to involve the inhibition of certain cellular pathways involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This selectivity makes this compound a promising candidate for further development as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may have a favorable safety profile for further development as a therapeutic agent. In addition, this compound has been shown to exhibit good stability and solubility in various solvents, making it a promising candidate for further investigation in drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole is its unique properties, which make it a versatile compound for various applications. However, one of the limitations of this compound is its relatively high cost and low availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the study of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole. In materials science, further investigation into the optoelectronic properties of this compound may lead to the development of new materials for use in OLEDs and OFETs. In medicinal chemistry, further preclinical and clinical studies are needed to fully evaluate the potential of this compound as an anticancer agent. In biochemistry, further investigation into the interaction of this compound with certain proteins and enzymes may lead to the development of new biochemical probes for use in research. Overall, this compound is a promising compound with a wide range of potential applications in various fields of science.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole can be achieved through a multistep reaction starting from commercially available starting materials. One of the most commonly used methods involves the condensation of 4-fluorobenzyl hydrazine with 3-phenylpropiolic acid to form the corresponding 1,2,4-oxadiazole intermediate. The intermediate can then be cyclized in the presence of a suitable catalyst to afford this compound in good yield.
Scientific Research Applications
3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In materials science, this compound has been shown to exhibit unique optoelectronic properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In biochemistry, this compound has been shown to interact with certain proteins and enzymes, suggesting a potential role as a biochemical probe.
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2/c18-13-8-6-11(7-9-13)10-14-19-16(23-21-14)17-20-15(22-24-17)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIBUWZDPZVLEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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